N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Description
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Properties
IUPAC Name |
N-(2-tert-butylphenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-22(2,3)15-9-4-5-10-16(15)23-20(26)17-19(25)14-8-6-7-13-11-12-24(18(13)14)21(17)27/h4-10,25H,11-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRGEBDQLAFEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (CAS No. 477859-92-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
Molecular Formula: C22H22N2O3
Molecular Weight: 362.42 g/mol
Structure: The compound features a pyrroloquinoline core, which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrroloquinoline class exhibit a range of biological activities, including:
- Antitumor Activity: Some derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Properties: The compound's structure suggests potential activity against bacterial and fungal pathogens.
- Anti-inflammatory Effects: Certain analogs have been reported to reduce inflammation markers in vitro.
The biological mechanisms attributed to this compound include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases involved in cancer progression.
- Modulation of Cell Signaling Pathways: The compound may influence pathways related to apoptosis and cell cycle regulation.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of pyrroloquinoline derivatives demonstrated that N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In an investigation on antimicrobial properties, N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting moderate antibacterial activity.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exhibit promising anticancer properties. Studies have shown that derivatives of pyrroloquinoline compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and caspase activation.
For example, a study highlighted the synthesis of pyrrolo-benzodiazepine derivatives that demonstrated significant antiproliferative activity against human cancer cell lines by inducing G0/G1 phase arrest and activating apoptotic pathways .
Antiviral Properties
The compound has also been explored as a potential antiviral agent. Research on quinoxaline derivatives has shown that they can exhibit protective activity against viruses like Tobacco Mosaic Virus (TMV), suggesting that similar structures may have antiviral applications . The effective concentrations (EC50) of these derivatives are comparable to existing antiviral agents.
Cystic Fibrosis Treatment
A notable application of related compounds is in the treatment of cystic fibrosis (CF). This compound has structural similarities to Ivacaftor (VX-770), which is used to treat CF by enhancing the function of the CFTR protein. This compound has been shown to restore CFTR function in patients with specific mutations, emphasizing its therapeutic relevance .
Synthetic Routes
The synthesis of this compound involves several steps that typically include the formation of key intermediates through condensation reactions followed by functional group modifications.
Recent literature discusses novel synthetic routes for preparing quinoxaline derivatives that could be adapted for this compound. Techniques such as refluxing with amines and utilizing thionyl chloride for activation have been reported as effective methods for synthesizing related structures .
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are most effective for constructing the pyrrolo[3,2,1-ij]quinoline core of this compound?
The pyrrolo[3,2,1-ij]quinoline scaffold can be synthesized via intramolecular cyclization of substituted tetrahydroquinoline precursors. For example:
- AlCl₃-mediated cyclization of chloroacetyl derivatives (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-tetrahydroquinoline-4-carboxylate) in 1,2-dichlorobenzene at 378 K yields the fused tricyclic structure. This method emphasizes strict temperature control and solvent selection to avoid side reactions .
- Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates provides an alternative route, though yields depend on ligand choice and catalyst loading .
Q. How should researchers optimize spectroscopic characterization to resolve ambiguities in substituent configuration?
- ¹H NMR : Use high-field instruments (≥300 MHz) and analyze coupling constants to distinguish diastereomers (e.g., cis/trans isomers in tetrahydroquinoline precursors) .
- IR Spectroscopy : Monitor carbonyl stretches (e.g., 1700–1730 cm⁻¹ for lactam/ester groups) to confirm cyclization success .
- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular formulas, especially when isotopic patterns overlap (e.g., chlorine or sulfur-containing analogs) .
Advanced Research Questions
Q. How can computational methods resolve structural ambiguities in fused heterocyclic systems?
- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) to predict bond lengths/angles and compare with crystallographic data. For example, DFT confirms the stability of the tricyclic conformation and predicts intermolecular interactions (e.g., C–H···π bonding) observed in X-ray structures .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends. Use software like AutoDock Vina with force fields adjusted for heteroatom-rich systems .
Q. What experimental approaches address contradictions in biological activity data for analogs of this compound?
- Dose-Response Assays : Perform IC₅₀/EC₅₀ studies across multiple cell lines to distinguish target-specific effects from cytotoxicity. For example, discrepancies in antiproliferative activity may arise from variations in cell membrane permeability .
- Metabolic Stability Tests : Use liver microsomes or hepatocyte models to assess whether rapid metabolism explains inconsistent in vitro vs. in vivo results .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the tert-butylphenyl group?
- Analog Synthesis : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) substituents and compare bioactivity.
- X-ray Crystallography : Resolve ligand-target complexes to identify hydrophobic interactions facilitated by the tert-butyl group. For example, bulky substituents may enhance binding to hydrophobic pockets in enzymes .
Data Contradiction Analysis
Q. Why might cyclization yields vary between AlCl₃-mediated and Pd-catalyzed methods?
- AlCl₃ Method : High temperatures (378 K) and prolonged reaction times (5 hours) risk decomposition of acid-sensitive functional groups, reducing yields.
- Pd-Catalyzed Method : Ligand selection (e.g., Buchwald vs. Josiphos ligands) impacts catalyst turnover. For nitroarene substrates, electron-withdrawing groups slow reductive cyclization, necessitating higher catalyst loadings .
Q. How to interpret conflicting NMR data for diastereomeric intermediates?
- Variable Temperature (VT) NMR : Cool samples to –40°C to slow conformational exchange and resolve overlapping peaks.
- NOESY/ROESY : Detect through-space correlations to assign relative configurations (e.g., cis vs. trans in tetrahydroquinoline precursors) .
Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound?
Q. Which in vitro assays are suitable for preliminary bioactivity screening?
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to quantify inhibition of kinases (e.g., Aurora A), a common target for pyrroloquinoline derivatives.
- Antimicrobial Susceptibility Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Tables
Q. Table 1. Key Spectroscopic Data for Characterization
Q. Table 2. Synthetic Route Comparison
| Method | Conditions | Yield (%) | Limitations |
|---|---|---|---|
| AlCl₃ cyclization | 1,2-dichlorobenzene, 378 K, 5 h | 73 | Acid-sensitive groups degrade |
| Pd-catalyzed | Pd(OAc)₂, CO surrogate, 100°C | 60–85 | Requires inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
